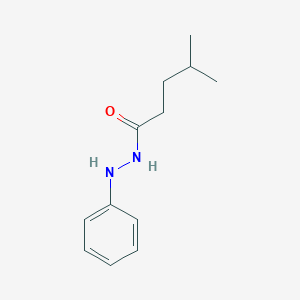

4-methyl-N'-phenyl-pentanehydrazide

説明

4-Methyl-N'-phenyl-pentanehydrazide (hypothetical IUPAC name based on evidence) is a hydrazide derivative featuring a pentane backbone substituted with a methyl group and an N'-phenyl hydrazide moiety. For instance, compounds like 3,3'-(p-tolylazanediyl)di(propanehydrazide) (compound 2 in ) and 4-methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide () share functional similarities, including hydrazide linkages and aromatic substitutions. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl compounds, often yielding products with antioxidant, antimicrobial, and metal-chelating properties .

特性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC名 |

4-methyl-N'-phenylpentanehydrazide |

InChI |

InChI=1S/C12H18N2O/c1-10(2)8-9-12(15)14-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |

InChIキー |

YDYJHKKLEFIHST-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCC(=O)NNC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.

- Bulkier substituents (e.g., phenyl in ) improve antioxidant activity due to radical stabilization .

- Dual hydrazide scaffolds (e.g., compound 2 ) exhibit higher crystallinity and intermolecular hydrogen bonding, as confirmed by X-ray analysis .

Antioxidant Activity

- Compound 4 (2,2'-(3,3'-(p-tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide)): Exhibits 95.69% DPPH scavenging at 100 µM, outperforming BHT (76.75%) .

- N-Phenyl derivatives generally show higher activity than N-methyl analogs due to enhanced π-π interactions with free radicals .

- Metal complexes (e.g., Co(II), Ni(II) with benzenesulfonohydrazides): Demonstrate synergistic antioxidant effects via redox-active metal centers .

Antimicrobial Activity

- (Z)-4-Methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide: Shows moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). Its Zn(II) complex exhibits enhanced efficacy, likely due to increased membrane permeability .

- Thiosemicarbazide derivatives (e.g., compound 3 in ): Display broad-spectrum antifungal activity, attributed to sulfur-mediated disruption of microbial enzymes .

2.3 Physicochemical Properties

- Solubility: Sulfonohydrazides with polar groups (e.g., methoxy in ) show improved aqueous solubility compared to hydrophobic analogs .

- Thermal Stability: Melting points range from 163–232°C for benzenesulfonohydrazides, with higher values observed for crystalline derivatives (e.g., compound 5 in : m.p. 168–169°C) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。